molecular formula C34H42N2O6 B613492 Fmoc-D-Lys(Ivdde)-OH CAS No. 1272755-33-5

Fmoc-D-Lys(Ivdde)-OH

Cat. No.: B613492
CAS No.: 1272755-33-5
M. Wt: 574,72 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Lys(Ivdde)-OH is a compound used in peptide synthesis, specifically in the solid-phase peptide synthesis (SPPS) method. It is an orthogonally-protected lysine derivative, where the Fmoc group protects the amino terminus and the ivDde group protects the side-chain amino group. This dual protection allows for selective deprotection and modification during peptide synthesis .

Mechanism of Action

Target of Action

Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .

Pharmacokinetics

Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .

Result of Action

The result of this compound’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys(Ivdde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. After the Fmoc group is removed by treatment with piperidine in DMF, chain extension on the lysine side chain is enabled . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Lys(Ivdde)-OH typically involves the protection of the lysine amino groups with Fmoc and ivDde groups. The process begins with the protection of the α-amino group of lysine with the Fmoc group, followed by the protection of the ε-amino group with the ivDde group. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-Lys(Ivdde)-OH is unique due to the ivDde group’s selective deprotection conditions, which are milder compared to other protecting groups like Boc and Mtt. This allows for more controlled and selective modifications during peptide synthesis .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJUCZESVFWSO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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